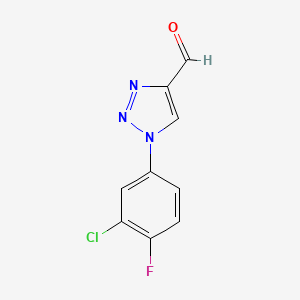

1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the chloro and fluoro substituents, and the attachment of the aldehyde group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the chloro and fluoro substituents, and the aldehyde group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and the reagents used. The aldehyde group, in particular, is quite reactive and could participate in a number of different reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Crystal Structure Analysis

A study on the crystal structures of triazole derivatives, including compounds similar to "1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde," revealed insights into their molecular geometry and intermolecular interactions. These compounds exhibit varying degrees of α-glycosidase inhibition activity, with differences in their structural configurations affecting their activity levels. The detailed analysis of their crystal structures provides a foundation for understanding the structural basis of their biological activities and designing compounds with enhanced efficacy (Gonzaga et al., 2016).

Antimicrobial Activity

Research into new 1,2,3-triazolyl pyrazole derivatives, synthesized via the Vilsmeier–Haack reaction, demonstrated a broad spectrum of antimicrobial activities. These compounds were evaluated for their potential as antimicrobial agents against various bacterial and fungal species. The study underscores the importance of structural modification in enhancing the antimicrobial efficacy of triazole derivatives (Bhat et al., 2016).

Fluorescence Probing

A fluorescence probe derived from a triazole compound exhibited high selectivity and sensitivity towards homocysteine, showcasing the utility of triazole derivatives in the development of diagnostic tools. The probe's design, incorporating aggregation-induced emission enhancement and intramolecular charge transfer characteristics, highlights the versatility of triazole compounds in creating sensitive and selective sensors for biological applications (Chu et al., 2019).

Synthesis of Heterocyclic Compounds

Another study focused on the reaction of triazole derivatives with amino-thioles, leading to the formation of new heterocyclic compounds. These compounds, showcasing the structural diversity achievable with triazole as a core structure, have potential applications in medicinal chemistry and drug development (Vikrishchuk et al., 2019).

Tuberculosis Inhibitory Activity

Research into N-substituted-phenyl-1,2,3-triazole derivatives revealed their potential as inhibitors against Mycobacterium tuberculosis. The study provided insights into the structure-activity relationships, highlighting the importance of specific substitutions on the triazole ring in enhancing anti-tubercular activity. This research points to the significance of triazole derivatives in developing new therapeutic agents (Costa et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound could include further studies to better understand its properties, potential uses, and safety profile. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if the compound is being developed as a drug .

properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3O/c10-8-3-7(1-2-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVYYKRBWGZANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)

![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)

![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)